PLP (139-151)

Description

Properties

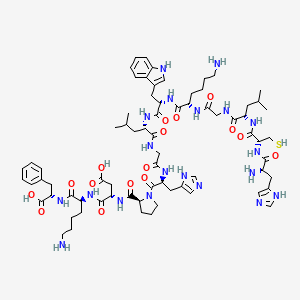

IUPAC Name |

(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H104N20O16S/c1-40(2)25-51(63(98)80-36-60(94)84-55(30-45-34-77-39-82-45)71(106)92-24-14-21-58(92)70(105)89-54(31-61(95)96)68(103)85-50(20-11-13-23-74)66(101)90-56(72(107)108)27-42-15-6-5-7-16-42)86-67(102)53(28-43-32-78-48-18-9-8-17-46(43)48)88-65(100)49(19-10-12-22-73)83-59(93)35-79-64(99)52(26-41(3)4)87-69(104)57(37-109)91-62(97)47(75)29-44-33-76-38-81-44/h5-9,15-18,32-34,38-41,47,49-58,78,109H,10-14,19-31,35-37,73-75H2,1-4H3,(H,76,81)(H,77,82)(H,79,99)(H,80,98)(H,83,93)(H,84,94)(H,85,103)(H,86,102)(H,87,104)(H,88,100)(H,89,105)(H,90,101)(H,91,97)(H,95,96)(H,107,108)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBYVGRYDXYLHZ-UVIWMAFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H104N20O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1537.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Proteolipid Protein Peptide (139-151) in the Central Nervous System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolipid protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS). The peptide fragment encompassing amino acids 139-151 of PLP, denoted as PLP (139-151), has been identified as a potent encephalitogenic determinant, playing a crucial role in the pathogenesis of autoimmune demyelinating diseases. This technical guide provides a comprehensive overview of the function of PLP (139-151) in the CNS, with a primary focus on its use in inducing Experimental Autoimmune Encephalomyelitis (EAE), the principal animal model for Multiple Sclerosis (MS). This document details the immunological mechanisms, experimental protocols, and key quantitative data associated with PLP (139-151)-mediated neuroinflammation.

Introduction: PLP (139-151) as an Encephalitogenic Peptide

PLP (139-151), with the amino acid sequence HSLGKWLGHPDKF, is a synthetic peptide fragment of the myelin proteolipid protein.[1] Its primary and most studied function in the context of the CNS is its ability to induce an autoimmune response that leads to inflammation and demyelination, mimicking the pathological hallmarks of MS.[2][3] Immunization of susceptible mouse strains, most notably SJL/J mice, with PLP (139-151) triggers the activation and expansion of autoreactive CD4+ T helper (Th) cells.[1][4] These activated T cells cross the blood-brain barrier, infiltrate the CNS, and initiate an inflammatory cascade that results in the destruction of the myelin sheath and subsequent neurological deficits.[4][5]

Mechanism of Action: The Immunological Cascade

The encephalitogenic activity of PLP (139-151) is rooted in its ability to be recognized by major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs) and presented to specific CD4+ T cells. This interaction initiates a well-defined signaling pathway leading to CNS pathology.

Signaling Pathway of PLP (139-151)-Induced EAE

Caption: PLP (139-151) induced EAE signaling pathway.

The process begins with the subcutaneous injection of PLP (139-151) emulsified in Complete Freund's Adjuvant (CFA). APCs in the periphery take up and process the peptide, presenting it via MHC class II molecules to naïve CD4+ T cells. This leads to the activation and differentiation of these T cells into pro-inflammatory Th1 and Th17 subtypes. Th1 cells are characterized by the production of interferon-gamma (IFN-γ), while Th17 cells produce interleukin-17 (IL-17).[4] These activated, myelin-specific T cells then migrate to the CNS, where they are reactivated by local APCs, such as microglia and macrophages, presenting the endogenous PLP. This reactivation triggers the release of a cascade of pro-inflammatory cytokines, including IFN-γ and IL-17, leading to recruitment of other immune cells, inflammation, demyelination, and the clinical manifestations of EAE.[4][6]

Quantitative Data from PLP (139-151)-Induced EAE Models

The following tables summarize key quantitative data from representative studies utilizing PLP (139-151) to induce EAE in SJL/J mice.

Table 1: Clinical Scores in Actively Immunized and Adoptive Transfer EAE

| Experimental Group | Peak Mean Clinical Score (± SEM) | Day of Peak Disease | Reference |

| PLP (139-151) in CFA | 4.0 | 16 | [7] |

| PLP (139-151) in CFA | 2.8 | 24 | [7] |

| Adoptive Transfer of PLP (139-151)-specific T cells | 4.0 | 28 | [3] |

| Adoptive Transfer of PLP (139-151)-specific T cells | 3.3 | 10-12 | [8] |

Clinical scoring is typically on a scale of 0-5, where 0 is no disease and 5 is moribund or dead.[2]

Table 2: Cytokine Production in Response to PLP (139-151) Restimulation

| Cell Source | Cytokine | Mean Number of Spot-Forming Cells (per 10^6 cells ± SD) | Treatment/Condition | Reference |

| Splenocytes | IFN-γ | 809.43 ± 367.45 | PLP (139-151) + CpG | [6] |

| Splenocytes | IL-17 | 172.33 ± 103.68 | PLP (139-151) | [6] |

| CNS Infiltrating Cells | IFN-γ | 145 ± 148.49 | Endogenous stimulation | [6] |

| CNS Infiltrating Cells | IL-17 | 780 ± 197.99 | Endogenous stimulation | [6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of EAE studies. Below are standard protocols for the induction and assessment of EAE using PLP (139-151).

Active Induction of EAE in SJL/J Mice

This protocol describes the direct immunization of mice to induce an autoimmune response.

Caption: Workflow for active EAE induction.

-

Animals: Female SJL/J mice, 6-10 weeks old.

-

Antigen Emulsion: Emulsify PLP (139-151) peptide in an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) to a final concentration of 50-100 µg of peptide per 100 µL.

-

Immunization: On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the emulsion (total of 50-100 µg peptide per mouse).[7]

-

Pertussis Toxin (Optional): For a more severe and synchronized disease course, inject 200 ng of Pertussis Toxin (PTX) in PBS intraperitoneally on the day of immunization and again 48 hours later.[2]

-

Monitoring: Monitor mice daily for clinical signs of EAE and record their body weight. Clinical scoring is performed on a scale of 0 to 5 (see Table 3).

Table 3: EAE Clinical Scoring Scale

| Score | Clinical Signs |

| 0 | No clinical signs |

| 1 | Limp tail |

| 2 | Limp tail and hind limb weakness |

| 3 | Partial hind limb paralysis |

| 4 | Complete hind limb paralysis |

| 5 | Moribund or dead |

This is a standard scale; variations exist between laboratories.[2]

Adoptive Transfer EAE

This model involves the transfer of activated, myelin-specific T cells into naïve recipients.

-

Donor Mouse Immunization: Immunize donor SJL/J mice with PLP (139-151) in CFA as described in the active induction protocol.

-

T-Cell Isolation and Activation: Ten to twelve days post-immunization, harvest spleens and draining lymph nodes from donor mice. Prepare a single-cell suspension and culture the cells in the presence of PLP (139-151) (5-20 µg/mL) for 3-4 days to expand the antigen-specific T cells.[9]

-

Cell Transfer: Harvest the activated T cells, wash, and resuspend in sterile PBS. Inject 1-5 x 10^7 cells intravenously into naïve recipient SJL/J mice.

-

Monitoring: Begin daily clinical scoring and weight monitoring of recipient mice, typically starting 4-5 days after cell transfer. Disease onset is usually more rapid and synchronized than in active EAE.[9]

T-Cell Proliferation Assay

This assay measures the proliferation of T cells in response to antigen stimulation.

-

Cell Preparation: Isolate splenocytes or lymph node cells from PLP (139-151)-immunized mice.

-

Cell Culture: Plate 2 x 10^5 cells per well in a 96-well plate and stimulate with varying concentrations of PLP (139-151) peptide (e.g., 0, 1, 10, 50 µg/mL).

-

Proliferation Measurement: After 48-72 hours of incubation, add [3H]-thymidine to each well and incubate for another 18 hours. Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter. The results are often expressed as a stimulation index (cpm of stimulated cells / cpm of unstimulated cells).[10]

Cytokine Analysis (ELISA or ELISpot)

These assays quantify the production of specific cytokines by T cells.

-

Cell Culture and Stimulation: Culture splenocytes or CNS-infiltrating mononuclear cells as described for the T-cell proliferation assay.

-

ELISA (Enzyme-Linked Immunosorbent Assay): After 48-72 hours, collect the culture supernatants. Use commercially available ELISA kits to measure the concentration of cytokines such as IFN-γ and IL-17 according to the manufacturer's instructions.

-

ELISpot (Enzyme-Linked Immunospot Assay): This assay quantifies the number of cytokine-secreting cells. Cells are cultured on a membrane pre-coated with a capture antibody for the cytokine of interest. After stimulation, the secreted cytokine is captured on the membrane. A detection antibody conjugated to an enzyme is then added, followed by a substrate that forms a colored spot at the site of each cytokine-secreting cell. The spots are then counted.

Conclusion

PLP (139-151) is an indispensable tool for researchers in the fields of neuroimmunology and drug development for autoimmune diseases. Its well-characterized encephalitogenic properties provide a robust and reproducible model to study the complex cellular and molecular mechanisms underlying CNS autoimmune pathology. A thorough understanding of the function of PLP (139-151) and the standardized protocols for its use are essential for advancing our knowledge of diseases like Multiple Sclerosis and for the preclinical evaluation of novel therapeutic strategies. This guide serves as a foundational resource for professionals engaged in this critical area of research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. JCI - Leptin neutralization interferes with pathogenic T cell autoreactivity in autoimmune encephalomyelitis [jci.org]

- 5. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis | EMBO Molecular Medicine [link.springer.com]

- 6. Alteration of T cell cytokine production in PLPp-139-151-induced EAE in SJL mice by an immunostimulatory CpG Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytokine Switch and Bystander Suppression of Autoimmune Responses to Multiple Antigens in Experimental Autoimmune Encephalomyelitis by a Single Recombinant T-Cell Receptor Ligand | Journal of Neuroscience [jneurosci.org]

- 9. Hooke - Protocols - Adoptive Transfer EAE in SJL Mice [hookelabs.com]

- 10. pnas.org [pnas.org]

An In-depth Technical Guide to PLP (139-151) Peptide: Sequence, Structure, and Immunological Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proteolipid protein (PLP) fragment 139-151 is a key encephalitogenic peptide widely utilized in the study of autoimmune demyelinating diseases of the central nervous system (CNS), most notably as an inducer of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS). This technical guide provides a comprehensive overview of the PLP (139-151) peptide, including its sequence and structural variants, its role in T-cell mediated autoimmunity, and detailed protocols for its use in preclinical research.

Peptide Sequence and Physicochemical Properties

The native sequence of the murine PLP (139-151) peptide is a 13-amino acid fragment of the full-length proteolipid protein. A common variant involves the substitution of cysteine at position 140 with serine to enhance stability and prevent disulfide bond formation, without compromising its encephalitogenic activity.[1]

| Property | Value |

| Sequence (Native) | H-His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH |

| Sequence (Serine-substituted) | H-His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe-OH |

| Molecular Formula (Native) | C72H104N20O16S |

| Molecular Weight (Native) | 1537.9 g/mol |

| Molecular Formula (Ser-substituted) | C72H104N20O17 |

| Molecular Weight (Ser-substituted) | 1521.74 g/mol |

Immunological Mechanism of Action

The encephalitogenicity of PLP (139-151) is rooted in its ability to activate autoreactive CD4+ T helper (Th) cells, primarily Th1 and Th17 lineages.[2] The process is initiated by the presentation of the peptide by antigen-presenting cells (APCs) via the Major Histocompatibility Complex (MHC) class II molecule, specifically I-A\s in susceptible mouse strains like SJL/J.[3] This interaction triggers the activation, proliferation, and differentiation of PLP (139-151)-specific T cells. These activated T cells then migrate to the CNS, where they orchestrate an inflammatory cascade, leading to demyelination and the clinical manifestations of EAE.[2]

Signaling Pathway of PLP (139-151)-Induced T-Cell Activation

Caption: PLP (139-151) T-Cell Activation Pathway.

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in SJL/J mice using PLP (139-151).

Materials:

-

PLP (139-151) peptide (native or [Ser140] variant)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (optional)

-

Phosphate-buffered saline (PBS), sterile

-

SJL/J mice (female, 8-12 weeks old)

-

Syringes and needles

Procedure:

-

Peptide Emulsion Preparation: Prepare an emulsion of PLP (139-151) in CFA. A common concentration is 1 mg/mL of peptide in PBS, emulsified with an equal volume of CFA containing 4 mg/mL M. tuberculosis.

-

Immunization: Subcutaneously inject each mouse with 0.1 mL of the emulsion (containing 50-100 µg of peptide) distributed over two sites on the flank.[1]

-

Pertussis Toxin Administration (Optional): For a more severe and acute disease course, administer 100-200 ng of pertussis toxin in 0.1 mL of PBS intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[4]

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Use a standardized scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the proliferation of PLP (139-151)-specific T cells in response to antigen stimulation.

Materials:

-

Spleens and draining lymph nodes from immunized mice

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics

-

PLP (139-151) peptide

-

[3H]-Thymidine

-

96-well round-bottom plates

-

Cell harvester and scintillation counter

Procedure:

-

Cell Preparation: Prepare single-cell suspensions from the spleens and lymph nodes of immunized mice, 10-12 days post-immunization.

-

Cell Culture: Plate the cells at a density of 2 x 105 cells/well in 96-well plates.

-

Antigen Stimulation: Add PLP (139-151) peptide to the wells at various concentrations (e.g., 0, 1, 10, 50 µg/mL).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated (control) wells.

Cytokine Analysis (ELISA)

This protocol is for measuring the levels of IFN-γ and IL-17 in the supernatants of cultured splenocytes.

Materials:

-

Supernatants from T-cell proliferation assay

-

Mouse IFN-γ and IL-17 ELISA kits

-

Microplate reader

Procedure:

-

Sample Collection: Collect supernatants from the T-cell proliferation assay cultures before the addition of [3H]-thymidine (typically at 48-72 hours).

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and samples.

-

Adding a detection antibody.

-

Adding a substrate for color development.

-

Stopping the reaction and reading the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the concentration of cytokines (in pg/mL) in the samples by comparing their absorbance to the standard curve.

Quantitative Data

The following tables summarize key quantitative data related to the immunological activity of PLP (139-151) and its analogs.

Table 1: EAE Induction with PLP (139-151) in SJL/J Mice

| Peptide Dose (µg) | Mean Maximum Clinical Score | Disease Incidence (%) |

| 50 | 3.0 - 3.5 | 90 - 100 |

| 100 | 3.5 - 4.0 | 100 |

Data compiled from multiple sources and represent typical ranges.

Table 2: T-Cell Proliferation in Response to PLP (139-151) and Analogs

| Peptide | Concentration (µg/mL) | Stimulation Index (SI) |

| PLP (139-151) (wild-type) | 10 | 8 - 12 |

| [Ser140]-PLP (139-151) | 10 | 7 - 11 |

| [Ala144]-PLP (139-151) | 10 | < 2 |

Representative data from in vitro studies.

Table 3: Cytokine Production by Splenocytes from PLP (139-151)-Immunized Mice

| Cytokine | Concentration (pg/mL) |

| IFN-γ | 1500 - 3000 |

| IL-17 | 500 - 1500 |

| IL-4 | < 50 |

| IL-10 | < 100 |

Cytokine levels in supernatants of splenocytes restimulated in vitro with 10 µg/mL PLP (139-151).

Table 4: Binding Affinity of PLP (139-151) Analogs to I-A\s

| Peptide Analog | Substitution | IC50 (nM) |

| Wild-type | - | 40 |

| [A144] | W144A | > 1000 |

| [L144] | W144L | 50 |

| [R147] | H147R | 60 |

IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of a therapeutic candidate on PLP (139-151)-induced EAE.

Caption: Experimental Workflow for EAE Studies.

Conclusion

The PLP (139-151) peptide is an indispensable tool for researchers investigating the immunopathogenesis of multiple sclerosis and for the preclinical evaluation of novel therapeutic agents. This guide provides a foundational understanding of its properties and detailed methodologies for its application in the EAE model. A thorough understanding of these technical aspects is crucial for the design and interpretation of studies aimed at developing effective treatments for autoimmune demyelinating diseases.

References

- 1. Myelin proteolipid protein-specific CD4+CD25+ regulatory cells mediate genetic resistance to experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]

The Dual Role of PLP (139-151) in Experimental Autoimmune Encephalomyelitis: From Pathogenesis to Tolerance Induction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly studied animal model for multiple sclerosis (MS), a chronic inflammatory and demyelinating disease of the central nervous system (CNS). The proteolipid protein (PLP) peptide fragment 139-151 is a key encephalitogenic epitope used to induce a relapsing-remitting form of EAE in susceptible mouse strains, particularly SJL mice. This technical guide provides a comprehensive overview of the mechanism of action of PLP (139-151) in the context of EAE, detailing the immunological pathways it activates, the experimental protocols used to study its effects, and therapeutic strategies aimed at modulating the immune response to this autoantigen. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the molecular and cellular events underpinning this crucial EAE model.

The Encephalitogenic Nature of PLP (139-151)

PLP (139-151), with the amino acid sequence HSLGKWLGHPDKF, is a fragment of the most abundant protein in the myelin sheath of the CNS. In genetically susceptible individuals, this self-peptide can trigger an autoimmune response that leads to the clinical and pathological hallmarks of MS. The induction of EAE with PLP (139-151) is a cornerstone for studying MS pathogenesis and for the preclinical evaluation of novel therapeutics.

T-Cell Mediated Pathogenesis

The primary drivers of PLP (139-151)-induced EAE are autoreactive CD4+ T helper (Th) cells.[1] The pathogenic cascade is initiated when peripheral antigen-presenting cells (APCs), such as dendritic cells and macrophages, process and present the PLP (139-151) peptide on their Major Histocompatibility Complex (MHC) class II molecules to naive CD4+ T cells. This interaction, along with co-stimulatory signals, leads to the activation, proliferation, and differentiation of these T cells into pro-inflammatory subsets, predominantly Th1 and Th17 cells. These activated T cells then migrate to the CNS, where they are reactivated by local APCs presenting the same PLP epitope. This results in the production of inflammatory cytokines, recruitment of other immune cells, and subsequent demyelination and axonal damage.

The pro-inflammatory cytokine IL-17 plays a crucial role in the encephalomyelitis process induced by PLP (139-151).[1] CD4+ T cells that specifically respond to PLP (139-151) release these pro-inflammatory cytokines, which then migrate to and accumulate in the damaged regions of the central nervous system.[1]

Signaling Pathways in T-Cell Activation

The activation of PLP (139-151)-specific T cells is a complex process involving the T-cell receptor (TCR) and co-stimulatory molecules. The binding of the TCR to the PLP (139-151)-MHC class II complex on an APC is the first signal for T-cell activation. A second, co-stimulatory signal, is also required for full T-cell activation and to prevent anergy. This is often provided by the interaction of CD28 on the T cell with B7 molecules on the APC.

Figure 1: T-Cell Activation by PLP (139-151) Presented by an APC.

Therapeutic Strategies Targeting the PLP (139-151) Response

The central role of PLP (139-151) in EAE has made it an attractive target for the development of antigen-specific immunotherapies. The goal of these strategies is to induce immunological tolerance to this self-antigen, thereby preventing or treating the autoimmune disease.

Altered Peptide Ligands (APLs)

APLs are synthetic peptides in which specific amino acid residues of the original epitope have been changed. These modifications can alter the interaction with the TCR, leading to a different downstream signal. For example, an APL of PLP (139-151) with substitutions at the two main TCR contact residues (L144/R147) has been shown to act as a TCR antagonist, blocking the activation of encephalitogenic Th1 cells in vitro.[2] Interestingly, in vivo, this APL appears to induce regulatory T cells that mediate bystander suppression, protecting against EAE induced by multiple myelin antigens.[2] This suggests a shift in the T-cell response from a pro-inflammatory Th1 phenotype to a more regulatory or anti-inflammatory Th2/Th0 phenotype.[2]

Mannosylation of PLP (139-151)

The addition of mannose moieties to PLP (139-151) has been shown to induce peptide-specific tolerance to EAE.[3] Mice immunized with mannosylated PLP (139-151) do not develop EAE and show little mononuclear cell infiltration in the CNS.[3] The proposed mechanism involves the deletion or impaired migration of encephalitogenic T cells.[3] This approach leverages the mannose receptor present on APCs to potentially alter antigen processing and presentation, leading to a tolerogenic immune response.

Oligomerization of PLP (139-151)

Presenting the PLP (139-151) epitope in a multimerized form, such as a 16-mer oligomer, has been demonstrated to be effective in both preventing and treating ongoing EAE.[4] This oligomer-mediated tolerance is antigen-specific and can be adoptively transferred by cells from treated mice.[4] The mechanism involves the induction of active suppression, which is associated with an increased production of the anti-inflammatory cytokine IL-10 and a reduction in the pro-inflammatory cytokine TNF-α.[4] The protective effect can be reversed by blocking either IL-10 or TGF-β in vivo, highlighting the critical role of these suppressive cytokines.[4]

Figure 2: Mechanisms of Tolerance Induction by Modified PLP (139-151) Peptides.

Experimental Protocols

The study of PLP (139-151)-induced EAE relies on a set of well-established experimental protocols. Below are detailed methodologies for key experiments.

Induction of Active EAE in SJL Mice

This protocol describes the induction of EAE through active immunization with PLP (139-151).

Materials:

-

PLP (139-151) peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS)

-

SJL mice (female, 8-12 weeks old)

Procedure:

-

Prepare the PLP (139-151)/CFA emulsion: Emulsify PLP (139-151) in PBS with an equal volume of CFA to a final concentration of 1 mg/mL of peptide and 4 mg/mL of M. tuberculosis.

-

Immunization: Subcutaneously inject each mouse with 100 µL of the emulsion at four sites on the flanks (25 µL per site).

-

PTX administration: On the day of immunization and 48 hours later, intraperitoneally inject each mouse with 100 ng of PTX in 100 µL of PBS.

-

Clinical scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund state

-

T-Cell Proliferation Assay

This assay measures the proliferative response of T cells isolated from immunized mice upon restimulation with PLP (139-151).

Materials:

-

Spleens from PLP (139-151)-immunized mice

-

RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol

-

PLP (139-151) peptide

-

[³H]-thymidine

-

96-well round-bottom plates

Procedure:

-

Prepare a single-cell suspension from the spleens of immunized mice.

-

Plate 5 x 10⁵ splenocytes per well in a 96-well plate.

-

Add PLP (139-151) peptide to the wells at various concentrations (e.g., 0, 1, 10, 50 µg/mL).

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Pulse each well with 1 µCi of [³H]-thymidine and incubate for an additional 18 hours.

-

Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a scintillation counter.

-

Results are typically expressed as counts per minute (CPM) or as a stimulation index (mean CPM of stimulated wells / mean CPM of unstimulated wells).

Cytokine Analysis by ELISA

This protocol is for measuring the levels of cytokines (e.g., IFN-γ, IL-4, IL-10, IL-17) in the supernatant of restimulated T-cell cultures.

Materials:

-

Supernatants from T-cell proliferation assays

-

Cytokine-specific ELISA kits (e.g., for mouse IFN-γ, IL-17)

Procedure:

-

Collect supernatants from the T-cell proliferation assay cultures before pulsing with [³H]-thymidine (typically at 48 or 72 hours).

-

Perform the ELISA according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block the plate to prevent non-specific binding.

-

Add the culture supernatants and standards to the wells.

-

Add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP).

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cytokine concentrations in the samples based on the standard curve.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the mechanism of action of PLP (139-151) and its therapeutic modifications in EAE.

| Treatment Group | Mean Maximum EAE Score | Day of Disease Onset | Reference |

| PLP (139-151) + CFA | 2.6 ± 0.2 | ~ Day 10 | [4] |

| Oligomer PLP (139-151) 16-mer | 0.2 ± 0.2 | Delayed or Absent | [4] |

| PLP (139-151) + Copolymer (VWAK) | Reduced severity | Delayed | [5] |

| PLP (139-151) + Copolymer (FYAK) | Reduced severity | Delayed | [5] |

| Anti-CD25 Ab + PLP (139-151) (in B10.S mice) | Increased incidence and severity | ~ Day 14 | [6] |

Table 1: Clinical Parameters of EAE in Response to Different Treatments.

| Cell Type/Stimulus | Cytokine Measured | Result | Reference |

| Splenocytes from PLP (139-151) immunized mice + PLP (139-151) | IFN-γ | Increased production | [5] |

| Splenocytes from PLP (139-151) + Copolymer immunized mice + Copolymer | IL-4, IL-10 | Increased production | [5] |

| T cells from L144/R147 APL immunized mice | IFN-γ, IL-4, IL-5 | Th2/Th0 profile | [2] |

| Splenocytes from PLP-B7AP treated mice + PLP (139-151) | IL-17, IL-6, IL-2 | Significantly reduced | [7] |

| Splenocytes from PLP-B7AP treated mice + PLP (139-151) | IL-4, IL-5 | Significantly increased | [7] |

Table 2: Cytokine Production in Response to PLP (139-151) and its Modifications.

Conclusion

The PLP (139-151) peptide is a powerful tool for dissecting the complex immunobiology of autoimmune demyelinating diseases. Its ability to induce a robust and reproducible EAE makes it an invaluable model for understanding the roles of different T-cell subsets, cytokines, and signaling pathways in the pathogenesis of MS. Furthermore, the development of therapeutic strategies that specifically target the immune response to PLP (139-151) holds great promise for the future of antigen-specific immunotherapy for MS and other autoimmune disorders. This guide provides a foundational understanding of the mechanisms at play and the experimental approaches used to investigate them, serving as a valuable resource for researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. Mannosylated PLP(139-151) induces peptide-specific tolerance to experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Active Suppression Induced by Repetitive Self-Epitopes Protects against EAE Development | PLOS One [journals.plos.org]

- 5. Amelioration of proteolipid protein 139–151-induced encephalomyelitis in SJL mice by modified amino acid copolymers and their mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Immune Tolerance Induction against Experimental Autoimmune Encephalomyelitis (EAE) Using A New PLP-B7AP Conjugate that Simultaneously Targets B7/CD28 Costimulatory Signal and TCR/MHC-II Signal - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of PLP (139-151): A Keystone in Autoimmune Demyelination Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The proteolipid protein (PLP) fragment 139-151 has emerged as a critical tool in the study of autoimmune demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis (MS). Its ability to reliably induce experimental autoimmune encephalomyelitis (EAE) in susceptible animal models has provided invaluable insights into the pathogenic mechanisms underlying these debilitating conditions. This technical guide delves into the discovery, history, and experimental application of the PLP (139-151) peptide, offering a comprehensive resource for researchers in the field.

Discovery and Historical Context

The journey to pinpointing specific encephalitogenic epitopes within myelin proteins was a pivotal step in understanding the autoimmune basis of diseases like MS. Proteolipid protein, a major component of CNS myelin, was identified as a key autoantigen. Subsequent research focused on dissecting this protein to identify the minimal peptide sequences capable of triggering an autoimmune response.

In the late 1980s, researchers identified a synthetic peptide corresponding to residues 139-151 of murine PLP as a potent encephalitogenic determinant in the SJL/J mouse strain.[1][2][3] This discovery was significant as it provided a defined and reproducible tool to induce a relapsing-remitting form of EAE, a model that closely mirrors the clinical course of the most common form of human MS.[4] The amino acid sequence of the native murine PLP (139-151) peptide is His-Cys-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe (HCLGKWLGHPDKF).[2]

For experimental purposes, a more stable analogue is often used where the cysteine at position 140 is substituted with a serine ([Ser140]-PLP (139-151)), with the sequence His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe (HSLGKWLGHPDKF).[5] This modification prevents disulfide bond formation, enhancing the peptide's stability and solubility without compromising its encephalitogenic activity.[5]

Experimental Applications: Inducing Experimental Autoimmune Encephalomyelitis (EAE)

The primary application of PLP (139-151) is in the induction of EAE in susceptible mouse strains, most commonly the SJL/J mouse. This model is instrumental for studying disease pathogenesis, identifying potential therapeutic targets, and evaluating the efficacy of novel drug candidates.

Quantitative Data on EAE Induction with PLP (139-151) in SJL/J Mice

The following tables summarize typical quantitative data observed in EAE studies using PLP (139-151) in SJL/J mice. It is important to note that specific outcomes can vary based on the exact protocol, mouse substrain, and laboratory conditions.

| Parameter | Value | Reference |

| Mouse Strain | SJL/J | [4][6] |

| Peptide | [Ser140]-PLP (139-151) or native PLP (139-151) | [4][7] |

| Typical Dose | 50 - 200 µg per mouse | [1][8] |

| Adjuvant | Complete Freund's Adjuvant (CFA) | [4][7] |

| Optional Additive | Pertussis Toxin (PTX) | [4][8] |

Table 1: Key Parameters for EAE Induction with PLP (139-151) in SJL/J Mice

| Outcome | Without Pertussis Toxin (PTX) | With Pertussis Toxin (PTX) | Reference |

| Disease Incidence | >90% | >90% | [4] |

| Typical Day of Onset | 10 - 15 days post-immunization | 9 - 14 days post-immunization | [7] |

| Mean Peak Score (Initial Phase) | 2.0 - 3.5 | Higher severity than without PTX | [4][7] |

| Relapse Rate | 50 - 80% | As low as 20% | [4] |

Table 2: Typical Disease Course of PLP (139-151)-Induced EAE in SJL/J Mice

Clinical scoring for EAE is typically based on a 0-5 scale, where 0 is no disease, 1 is tail limpness, 2 is hind limb weakness, 3 is hind limb paralysis, 4 is quadriplegia, and 5 is moribund or death.[8]

Experimental Protocols

Peptide Synthesis and Purification

Synthetic PLP (139-151) and its analogues are typically produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9][10]

Protocol for Fmoc-based Solid-Phase Peptide Synthesis of [Ser140]-PLP (139-151):

-

Resin Selection and Swelling: A suitable resin, such as Rink Amide resin for a C-terminal amide, is chosen and swelled in a solvent like N,N-dimethylformamide (DMF).[9]

-

First Amino Acid Coupling: The C-terminal amino acid (Phenylalanine) with its α-amino group protected by Fmoc is coupled to the resin.

-

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.[9]

-

Coupling Cycle: The next Fmoc-protected amino acid (Lysine) in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each subsequent amino acid in the sequence (Aspartic acid, Proline, Histidine, Glycine, Leucine, Tryptophan, Lysine, Glycine, Leucine, Serine, Histidine).

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[11] A C18 column is commonly used with a gradient of acetonitrile in water containing a small percentage of TFA.

-

Analysis: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Protocol for Active EAE Induction in SJL/J Mice:

-

Animal Acclimatization: Female SJL/J mice, typically 6-10 weeks old, are acclimated to the facility for at least one week prior to the experiment.

-

Antigen Emulsion Preparation: An emulsion is prepared by mixing an aqueous solution of [Ser140]-PLP (139-151) peptide (e.g., at a concentration of 1 mg/mL in PBS) with an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., at 4 mg/mL). The mixture is emulsified until a stable, white, viscous emulsion is formed.

-

Immunization: Each mouse is immunized subcutaneously at two to four sites on the flank with a total volume of 100-200 µL of the antigen emulsion (containing 50-100 µg of peptide).

-

Pertussis Toxin Administration (Optional): For a more severe and acute disease course, pertussis toxin (PTX) can be administered intraperitoneally (i.p.) on the day of immunization and again 48 hours later (e.g., 100-200 ng per mouse in PBS).[8]

-

Monitoring: Mice are monitored daily for clinical signs of EAE and body weight changes. Clinical scores are assigned based on a standardized scale.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells from immunized animals in response to the specific antigen.

Protocol for [3H]-Thymidine Incorporation Assay:

-

Lymph Node Cell Isolation: 8-10 days post-immunization, draining lymph nodes (e.g., inguinal and axillary) are harvested from immunized mice.

-

Cell Culture: A single-cell suspension is prepared, and the cells are plated in 96-well round-bottom plates at a density of approximately 2-5 x 105 cells per well in complete RPMI-1640 medium.

-

Antigen Stimulation: PLP (139-151) peptide is added to the wells in triplicate at various concentrations (e.g., 1, 10, 50 µg/mL). Control wells should contain media alone or an irrelevant peptide. The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Radiolabeling: 1 µCi of [3H]-thymidine is added to each well, and the plates are incubated for an additional 18-24 hours.

-

Harvesting and Scintillation Counting: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The results are often expressed as a stimulation index (SI), which is the mean counts per minute (CPM) of the antigen-stimulated wells divided by the mean CPM of the unstimulated control wells.

Signaling Pathways and Molecular Mechanisms

The encephalitogenic activity of PLP (139-151) is rooted in its ability to activate autoreactive CD4+ T-cells. This activation initiates a cascade of inflammatory events in the CNS, leading to demyelination and neurological deficits.

T-Cell Receptor (TCR) Signaling

The initial step in the autoimmune response is the recognition of the PLP (139-151) peptide by the T-cell receptor (TCR) of specific CD4+ T-cells. The peptide is presented by antigen-presenting cells (APCs), such as dendritic cells or macrophages, in the context of the Major Histocompatibility Complex (MHC) class II molecule, specifically I-As in SJL mice.[12]

This trimolecular interaction triggers a downstream signaling cascade within the T-cell, leading to its activation, proliferation, and differentiation into effector T-helper (Th) cells, primarily Th1 and Th17 cells.

Cytokine Signaling in the CNS

Activated Th1 and Th17 cells migrate to the CNS, where they are reactivated by local APCs presenting the PLP (139-151) peptide. This leads to the secretion of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) from Th1 cells and interleukin-17 (IL-17) from Th17 cells. These cytokines play a central role in the pathology of EAE.

IFN-γ Signaling: IFN-γ acts on various cells within the CNS, including microglia and astrocytes.[13][14] It upregulates MHC class II expression on these cells, enhancing their antigen-presenting capacity and perpetuating the inflammatory response.[13] IFN-γ also stimulates the production of chemokines, which recruit more inflammatory cells to the CNS.

IL-17 Signaling: IL-17 is a potent pro-inflammatory cytokine that acts on astrocytes and other CNS resident cells.[4] It induces the production of chemokines (such as CXCL1 and CXCL2) and other inflammatory mediators, leading to the recruitment of neutrophils and further amplifying the inflammatory cascade.[4] IL-17 signaling in astrocytes has been shown to be a critical step in EAE pathogenesis.[4]

Conclusion

The discovery of the encephalitogenic properties of the PLP (139-151) peptide has been a landmark in the field of neuroimmunology. It has provided a robust and reproducible tool for modeling autoimmune demyelination, enabling detailed investigation into the cellular and molecular mechanisms of diseases like multiple sclerosis. This in-depth technical guide provides a foundational understanding of the history, experimental application, and underlying signaling pathways associated with this pivotal peptide, serving as a valuable resource for researchers dedicated to advancing our knowledge and developing effective therapies for these complex neurological disorders.

References

- 1. PLP (139-151) peptide [novoprolabs.com]

- 2. CNS-specific Therapy for Ongoing EAE by Silencing IL-17 Pathway in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TCR repertoire to proteolipid protein (PLP) in multiple sclerosis (MS): homologies between PLP-specific T cells and MS-associated T cells in TCR junctional sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High Frequency of Autoreactive Myelin Proteolipid Protein–Specific T Cells in the Periphery of Naive Mice: Mechanisms of Selection of the Self-Reactive Repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | IL-17A Mediates Demyelination by Activating A1 Astrocytes via SOCS3 During Angiostrongylus cantonensis Infection [frontiersin.org]

- 6. Multivalent antigen arrays exhibit high avidity binding and modulation of B cell receptor-mediated signaling to drive efficacy against experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. protocols.io [protocols.io]

- 10. Detection of autoreactive myelin proteolipid protein 139-151-specific T cells by using MHC II (IAs) tetramers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IFN-gamma signaling in the central nervous system controls the course of experimental autoimmune encephalomyelitis independently of the localization and composition of inflammatory foci - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silencing IFN-γ binding/signaling in astrocytes vs. microglia leads to opposite effects on CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Opposing Roles of Interferon-Gamma on Cells of the Central Nervous System in Autoimmune Neuroinflammation [frontiersin.org]

- 14. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Biological Activity of Synthetic Myelin Proteolipid Protein Fragments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic fragments of myelin proteolipid protein (PLP) are pivotal tools in the study and development of therapies for autoimmune demyelinating diseases, most notably multiple sclerosis (MS). As the most abundant protein in the central nervous system (CNS) myelin, PLP is a primary target for the autoimmune T-cell response that drives the pathology of MS. This technical guide provides a comprehensive overview of the biological activity of synthetic PLP fragments, with a focus on their role in inducing experimental autoimmune encephalomyelitis (EAE), the principal animal model for MS. This document details the quantitative effects of these peptides on the immune system, provides in-depth experimental protocols, and visualizes the key signaling pathways involved.

Core Biological Activity: Induction of Experimental Autoimmune Encephalomyelitis

Synthetic peptides corresponding to specific encephalitogenic epitopes of PLP are widely used to induce EAE in susceptible animal models, such as the SJL/J mouse strain. The most extensively studied of these is the PLP 139-151 fragment (HSLGKWLGHPDKF).[1][2] Immunization with this peptide, typically emulsified in Complete Freund's Adjuvant (CFA), triggers a CD4+ T-cell-mediated autoimmune response directed against the myelin sheath, leading to inflammation, demyelination, and axonal damage in the CNS.[3][4] This process clinically manifests as a relapsing-remitting paralysis, closely mimicking the course of MS in humans.[3]

The biological activity of synthetic PLP fragments is not limited to disease induction. Modified versions of these peptides, including those with amino acid substitutions or cyclized structures, have been investigated for their potential to induce immunological tolerance.[5][6] These altered peptide ligands (APLs) can modulate the T-cell response, shifting it from a pro-inflammatory Th1/Th17 phenotype towards an anti-inflammatory Th2 or regulatory T-cell (Treg) profile.[7][8]

Quantitative Data on Biological Activity

The biological effects of synthetic PLP fragments have been quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from representative studies, providing a comparative overview of the peptides' potency in inducing EAE, eliciting T-cell proliferation, and modulating cytokine production.

Table 1: In Vivo Efficacy of Synthetic PLP Fragments in EAE Induction

| Peptide Fragment | Mouse Strain | Immunization Dose (µg) | Mean Maximum Clinical Score (± SEM) | Disease Incidence (%) | Reference |

| PLP 139-151 | SJL/J | 100 | 3.5 ± 0.3 | 100 | [9] |

| PLP 139-151 | SJL/J | 50 | 2.6 ± 0.4 | 100 | [9] |

| PLP 178-191 | SJL/J | 100 | 3.1 ± 0.2 | 90 | [10] |

| PLP 180-199 | BALB/c | 100 | 3.3 ± 0.5 | 60 | [11] |

Table 2: T-Cell Proliferation in Response to Synthetic PLP Fragments

| Peptide Fragment | Cell Type | Peptide Concentration (µg/mL) | Stimulation Index (SI) | Assay Method | Reference |

| PLP 139-151 | SJL/J splenocytes | 10 | 8.5 | [³H]-Thymidine | [10] |

| PLP 139-151 | SJL/J splenocytes | 20 | 12.2 | [³H]-Thymidine | [8] |

| PLP 178-191 | SJL/J lymph node cells | 20 | 6.8 | CFSE | [3] |

| PLP 180-199 | BALB/c splenocytes | 10 | 5.4 | [³H]-Thymidine | [11] |

Table 3: Cytokine Production by Splenocytes Stimulated with Synthetic PLP Fragments

| Peptide Fragment | Mouse Strain | Cytokine | Concentration (pg/mL ± SEM) | Reference |

| PLP 139-151 | SJL/J | IFN-γ | 2500 ± 350 | [9] |

| PLP 139-151 | SJL/J | IL-17 | 1800 ± 210 | [9] |

| PLP 139-151 | SJL/J | IL-4 | 150 ± 30 | [9] |

| PLP 139-151 | SJL/J | IL-10 | 450 ± 60 | [9] |

| PLP 180-199 | BALB/c | IFN-γ | 3200 ± 420 | [11] |

| PLP 180-199 | BALB/c | TNF-α | 850 ± 110 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments involving synthetic PLP fragments. This section provides protocols for key experimental procedures.

Synthesis and Purification of PLP Peptides

Synthetic PLP peptides are typically produced by solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[7][12]

Protocol:

-

Resin Preparation: Start with a suitable resin, such as Rink Amide resin for C-terminal amide peptides. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form the peptide bond.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[13]

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

Protocol:

-

Antigen Emulsion Preparation: Emulsify the synthetic PLP peptide (e.g., PLP 139-151) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis at a final concentration of 1-2 mg/mL. A typical immunization dose is 100-200 µg of peptide per mouse.[3]

-

Immunization: Subcutaneously inject 100 µL of the emulsion, divided between two sites on the flanks of each susceptible mouse (e.g., female SJL/J, 6-8 weeks old).

-

Pertussis Toxin Administration: Administer Pertussis Toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization (typically 200-300 ng per mouse in PBS). PTX acts as an additional adjuvant to increase the permeability of the blood-brain barrier.[3]

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE, typically starting around day 7-10 post-immunization. Use a standardized scoring system:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund or dead

-

T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to antigen stimulation by quantifying the incorporation of a radioactive nucleoside into newly synthesized DNA.[3]

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the spleens and/or draining lymph nodes of immunized mice.

-

Cell Culture: Plate the cells in a 96-well flat-bottom plate at a concentration of 4 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Stimulation: Add the synthetic PLP peptide at various concentrations (e.g., 0, 1, 10, 20 µg/mL) to the wells. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Radiolabeling: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours.

-

Harvesting and Scintillation Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) or as a Stimulation Index (SI), calculated as (mean CPM of stimulated wells) / (mean CPM of unstimulated wells).

Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines secreted by T-cells in response to peptide stimulation.[11]

Protocol:

-

Cell Culture and Supernatant Collection: Culture splenocytes or lymph node cells with the synthetic PLP peptide as described in the T-cell proliferation assay. After 48-72 hours, collect the culture supernatants.

-

ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight.

-

Blocking: Block the plate with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample and Standard Incubation: Add the collected culture supernatants and a serial dilution of a known concentration of the recombinant cytokine (for the standard curve) to the wells and incubate.

-

Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate Incubation: Add an enzyme-linked conjugate, such as streptavidin-horseradish peroxidase (HRP).

-

Substrate Addition and Color Development: Add a substrate for the enzyme (e.g., TMB for HRP) and allow the color to develop.

-

Stopping the Reaction and Reading the Plate: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathways and Visualizations

The biological effects of synthetic PLP fragments are initiated by the interaction of the peptide, presented by Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs), with the T-cell receptor (TCR) on CD4+ T-cells. This interaction triggers a complex intracellular signaling cascade that ultimately leads to T-cell activation, proliferation, and differentiation.

T-Cell Receptor (TCR) Signaling Cascade

Upon TCR engagement with the PLP peptide-MHC II complex, a cascade of phosphorylation events is initiated. Key early events include the activation of the Src-family kinase Lck, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR. This creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck.

Activated ZAP-70 phosphorylates several downstream adaptor proteins, including LAT (Linker for Activation of T-cells) and SLP-76. These phosphorylated adaptors serve as a scaffold for the assembly of a larger signaling complex, which includes enzymes such as PLC-γ1 (Phospholipase C-gamma 1) and PI3K (Phosphoinositide 3-kinase).

The activation of PLC-γ1 leads to the hydrolysis of PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium stores, leading to the activation of the phosphatase calcineurin. Calcineurin dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells), allowing it to translocate to the nucleus. DAG activates PKC-θ (Protein Kinase C-theta), which in turn activates signaling pathways leading to the activation of the transcription factors NF-κB and AP-1.

The PI3K pathway, through the generation of PIP3, activates the kinase Akt, which promotes cell survival and proliferation through the mTOR pathway.

Together, the transcription factors NFAT, NF-κB, and AP-1 orchestrate the expression of genes crucial for T-cell activation, including the gene for the cytokine Interleukin-2 (IL-2), a potent T-cell growth factor, and its receptor (IL-2R). This autocrine and paracrine signaling drives the clonal expansion of antigen-specific T-cells.

Caption: T-Cell Receptor (TCR) signaling cascade initiated by a synthetic PLP fragment.

Experimental Workflow for T-Cell Proliferation Analysis (CFSE Assay)

The Carboxyfluorescein succinimidyl ester (CFSE) dilution assay is a powerful method to track T-cell proliferation by flow cytometry.

Caption: Workflow for analyzing T-cell proliferation using the CFSE dilution assay.

Logical Relationship of PLP Fragment Activity

The biological activity of a synthetic PLP fragment is determined by its ability to be processed and presented by APCs and subsequently recognized by T-cells, leading to either an encephalitogenic or a tolerogenic immune response.

Caption: Logical flow of PLP fragment-induced T-cell response.

Conclusion

Synthetic myelin proteolipid protein fragments are indispensable reagents for modeling and investigating the immunopathological mechanisms of multiple sclerosis. Their ability to induce EAE and modulate T-cell responses provides a powerful platform for screening and developing novel therapeutic strategies. This guide has provided a detailed overview of the quantitative biological activities of these peptides, comprehensive experimental protocols for their use, and a visualization of the underlying signaling pathways. A thorough understanding of these aspects is essential for researchers and drug development professionals working to combat autoimmune demyelinating diseases.

References

- 1. Frontiers | Lighting Up T Lymphocyte Signaling with Quantitative Phosphoproteomics [frontiersin.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Critical Role of the Transcription Factor AKNA in T-Cell Activation: An Integrative Bioinformatics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation [mdpi.com]

- 5. Analysis of antigen-specific T-cell responses with synthetic peptides--what kind of peptide for which purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of transactivation by nuclear factor of activated T cells-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 8. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues [protocols.io]

- 11. Mechanisms and biotechnological applications of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. viraxbiolabs.com [viraxbiolabs.com]

- 13. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Immunogenicity of PLP (139-151)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The proteolipid protein (PLP) fragment spanning amino acids 139-151 is a key pathogenic epitope implicated in the development of experimental autoimmune encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS). Understanding the immunogenicity of this peptide is crucial for developing novel therapeutics for this debilitating autoimmune disease. This guide provides a comprehensive technical overview of the core aspects of PLP (139-151) immunogenicity, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Concepts of PLP (139-151) Immunogenicity

PLP (139-151) is a major encephalitogenic epitope of PLP, the most abundant protein in the central nervous system (CNS) myelin.[1] In susceptible mouse strains, such as the SJL/J mouse, immunization with PLP (139-151) induces a T-cell mediated autoimmune response that targets the myelin sheath, leading to demyelination and neurological deficits characteristic of MS.[1][2] The immune response is primarily driven by CD4+ T helper cells, particularly Th1 and Th17 lineages, which produce pro-inflammatory cytokines like interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively.[3][4][5] These cytokines orchestrate the recruitment and activation of other immune cells, leading to inflammation and tissue damage in the CNS.

Quantitative Data on PLP (139-151)-Induced EAE

The severity of EAE induced by PLP (139-151) is typically assessed using a clinical scoring system. The following tables summarize representative quantitative data from studies investigating the effects of various treatments on EAE clinical scores and cytokine production.

| Treatment Group | Mean Maximum Clinical Score (± SEM) | Onset of Disease (days post-immunization) | Reference |

| PLP (139-151) + Vehicle | 4.0 | 11 | [1] |

| PLP (139-151) + Compound 1(S) (1 mg/kg) | Not specified, but significantly reduced | Decreased cumulative disease index | [1] |

| PLP (139-151) + Compound 1(S) (5 mg/kg) | Not specified, but significantly reduced | Decreased cumulative disease index | [1] |

| Treatment Group | IFN-γ Production (pg/mL ± SEM) | IL-10 Production (pg/mL ± SEM) | Reference |

| PLP (139-151) + Control Ab | ~5000 | ~200 | [3] |

| PLP (139-151) + Anti-CD25 Ab | ~8000 | ~100 | [3] |

| Treatment Group | IL-17 Production (pg/mL ± SD) | Reference |

| PLP (139-151) + Vehicle | ~1500 | [4] |

| PLP (139-151) + Anti-IL-23p19 | ~500 | [4] |

Detailed Experimental Protocols

T-Cell Proliferation Assay ([3H]Thymidine Incorporation)

This assay measures the proliferation of T-cells in response to stimulation with PLP (139-151).

Materials:

-

PLP (139-151) peptide

-

Complete Freund's Adjuvant (CFA)

-

SJL/J mice

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

[3H]Thymidine (1 µCi/well)

-

Single-cell suspension of splenocytes or lymph node cells

-

96-well round-bottom plates

-

Cell harvester

-

Scintillation counter

Protocol:

-

Immunization: Emulsify PLP (139-151) in CFA and inject subcutaneously into the flanks of SJL/J mice.

-

Cell Isolation: 10-14 days post-immunization, euthanize the mice and prepare single-cell suspensions from the draining lymph nodes or spleens.

-

Cell Culture: Plate the cells at a density of 2 x 105 cells/well in a 96-well plate.

-

Antigen Stimulation: Add PLP (139-151) peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL) to the wells. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

[3H]Thymidine Pulse: Add 1 µCi of [3H]Thymidine to each well and incubate for an additional 18 hours.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).[6][7]

Cytokine Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the levels of specific cytokines (e.g., IFN-γ, IL-17) in cell culture supernatants.

Materials:

-

Capture antibody (e.g., anti-mouse IFN-γ)

-

Detection antibody (e.g., biotinylated anti-mouse IFN-γ)

-

Recombinant cytokine standards

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

96-well ELISA plates

-

Plate reader

Protocol:

-

Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add TMB substrate. Incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader. A standard curve is generated from the recombinant cytokine standards to determine the concentration of the cytokine in the samples.[3][8]

I-As/PLP (139-151) Tetramer Staining and Flow Cytometry

This technique allows for the direct visualization and quantification of PLP (139-151)-specific T-cells.

Materials:

-

PE-conjugated I-As/PLP (139-151) tetramer

-

Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD25)

-

Single-cell suspension from spleen or lymph nodes

-

FACS buffer (PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from the desired tissue and wash with FACS buffer.

-

Tetramer Staining: Resuspend the cells in FACS buffer containing the PE-conjugated I-As/PLP (139-151) tetramer. Incubate for 30-60 minutes at 37°C in the dark.[9][10]

-

Surface Marker Staining: Wash the cells and resuspend in FACS buffer containing fluorochrome-conjugated antibodies against T-cell surface markers. Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with FACS buffer.

-

Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to identify and quantify the population of CD4+ T-cells that are positive for the I-As/PLP (139-151) tetramer.[9][11]

Signaling Pathways in PLP (139-151) Immunogenicity

The activation of PLP (139-151)-specific T-cells is a complex process involving the interaction between the T-cell receptor (TCR) on the T-cell and the peptide-MHC class II complex on an antigen-presenting cell (APC), along with co-stimulatory signals.

T-Cell Receptor (TCR) Signaling Pathway

References

- 1. High-affinity σ1 protein agonist reduces clinical and pathological signs of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pnas.org [pnas.org]

- 4. Immunological synapse: structures, molecular mechanisms and therapeutic implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NK Cell Induced T Cell Anergy Depends on GRAIL Expression [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. Mechanisms of Treg Suppression: Still a Long Way to Go - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

The Role of Proteolipid Protein (139-151) in Demyelination: A Technical Guide

Executive Summary

Proteolipid Protein (PLP) is the most abundant protein in the myelin sheath of the central nervous system (CNS). Specific peptide fragments of PLP have been identified as potent encephalitogens, capable of triggering an autoimmune response that leads to demyelination and neurological deficits. This technical guide focuses on the immunodominant peptide PLP (139-151), sequence HSLGKWLGHPDKF, a critical tool in the study of autoimmune demyelinating diseases.[1] Through its use in the Experimental Autoimmune Encephalomyelitis (EAE) animal model, which mimics many aspects of multiple sclerosis (MS), researchers have elucidated key mechanisms of disease pathogenesis.[2][3] This document provides an in-depth overview of the involvement of PLP (139-151) in demyelination, presenting quantitative data from key experiments, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

PLP (139-151) as an Encephalitogenic Determinant

The peptide PLP (139-151) is a primary encephalitogenic epitope in the SJL/J mouse strain, a common model for relapsing-remitting EAE (RR-EAE), which closely resembles the most common form of human MS.[4][5] Immunization with PLP (139-151) initiates a cascade of immunological events, the cornerstone of which is the activation of myelin-specific CD4+ T helper (Th) cells.[6] These activated T cells, predominantly of the Th1 and Th17 lineages, cross the blood-brain barrier, infiltrate the CNS, and orchestrate an inflammatory attack against the myelin sheath, leading to demyelination and axonal damage.[7]

The pro-inflammatory cytokine IL-17, a hallmark of Th17 cells, plays a crucial role in the PLP (139-151)-induced encephalomyelitis process.[6] Concurrently, Th1 cells contribute by secreting interferon-gamma (IFN-γ), which activates macrophages and microglia, further amplifying the inflammatory response and tissue damage.[8]

Quantitative Data on PLP (139-151)-Induced Demyelination

The encephalitogenic potential of PLP (139-151) is quantified through several key experimental readouts in the EAE model. The following tables summarize representative data from studies investigating the effects of PLP (139-151) immunization.

Table 1: Clinical Scoring of EAE

EAE severity is monitored daily using a standardized clinical scoring system. The table below presents typical data from an EAE study in SJL mice immunized with PLP (139-151), comparing a control group with a hypothetical therapeutic intervention group.

| Day Post-Immunization | Vehicle Control (Mean Clinical Score ± SEM) | Therapeutic Agent X (Mean Clinical Score ± SEM) |

| 10 | 0.5 ± 0.2 | 0.0 ± 0.0 |

| 12 | 1.5 ± 0.4 | 0.5 ± 0.2 |

| 14 (Peak Acute Phase) | 3.0 ± 0.5 | 1.5 ± 0.3 |

| 18 (Remission) | 1.0 ± 0.3 | 0.5 ± 0.2 |

| 25 (Relapse) | 2.5 ± 0.4 | 1.0 ± 0.3 |

| Data are hypothetical but representative of typical EAE studies. Statistical significance is often denoted as p < 0.05, p < 0.01. |

Clinical Scoring Scale: [9]

-

0: No clinical signs

-

1: Flaccid tail

-

2: Moderate paraparesis or hindlimb weakness

-

3: Severe paraparesis or hindlimb paralysis

-

4: Moribund state

-

5: Death

Table 2: T-Cell Proliferation in Response to PLP (139-151)

The proliferative response of T cells isolated from immunized animals is a direct measure of the antigen-specific immune activation. This is typically quantified using a [3H]-thymidine incorporation assay and expressed as a Stimulation Index (SI).

| Treatment Group | Antigen Stimulant | Mean Stimulation Index (SI) ± SD |

| Naive (Unimmunized) | PLP (139-151) | 1.2 ± 0.4 |

| EAE (Vehicle Control) | PLP (139-151) | 8.5 ± 1.2 |

| EAE (Therapeutic Agent X) | PLP (139-151) | 3.1 ± 0.7* |

| EAE (Vehicle Control) | Control Peptide | 1.1 ± 0.3 |

| Data are representative. Stimulation Index (SI) = (Mean cpm of antigen-stimulated wells) / (Mean cpm of unstimulated wells). An SI > 2 is typically considered a positive response. |

Table 3: Cytokine Production by PLP (139-151)-Specific T Cells

The functional phenotype of the responding T cells is determined by measuring their cytokine secretion profile. Supernatants from T-cell proliferation assays are analyzed, typically by ELISA.

| Treatment Group | Cytokine | Concentration (pg/mL) ± SD |

| EAE (Vehicle Control) | IFN-γ (Th1) | 1250 ± 180 |

| EAE (Therapeutic Agent X) | IFN-γ (Th1) | 450 ± 95 |

| EAE (Vehicle Control) | IL-17 (Th17) | 980 ± 150 |

| EAE (Therapeutic Agent X) | IL-17 (Th17) | 320 ± 70 |

| EAE (Vehicle Control) | IL-10 (Regulatory) | 150 ± 40 |

| EAE (Therapeutic Agent X) | IL-10 (Regulatory) | 400 ± 85* |

| Data are representative from in vitro restimulation of splenocytes.[5] Statistical significance is denoted as p < 0.05. |

Key Experimental Protocols

Detailed and consistent methodologies are critical for the reproducibility of EAE studies. The following sections provide protocols for the key experiments cited.

Induction of EAE with PLP (139-151)

This protocol describes the active immunization of SJL/J mice to induce relapsing-remitting EAE.

Materials:

-

PLP (139-151) peptide (purity >95%)

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra

-

Sterile Phosphate-Buffered Saline (PBS)

-

Pertussis toxin (PTX) (optional, for a more severe initial disease course)

-

8-12 week old female SJL/J mice

Procedure:

-

Antigen Emulsion Preparation: Prepare a 1:1 emulsion of PLP (139-151) in CFA. Dissolve PLP (139-151) in sterile PBS to a concentration of 1 mg/mL. In a sterile glass tube, mix equal volumes of the peptide solution and CFA. Emulsify by repeated passage through a syringe or using a high-speed homogenizer until a thick, stable emulsion is formed (a drop of the emulsion should not disperse in water).

-

Immunization: Anesthetize the mice. Subcutaneously inject a total of 100 µL of the emulsion, delivering 50 µg of PLP (139-151), distributed across two sites on the flank.[8]

-

PTX Administration (Optional): If used, administer 100-200 ng of PTX in 100 µL of PBS via intraperitoneal (i.p.) injection on the day of immunization and again 48 hours later.

-

Monitoring: Monitor the mice daily for clinical signs of EAE using the scoring system in Table 1. Also, record body weight, as weight loss is an early indicator of disease onset.

T-Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the recall proliferative response of T cells from immunized mice.

Materials:

-

Spleens and draining lymph nodes (inguinal, axillary) from immunized mice

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, 2-ME)

-

PLP (139-151) peptide

-

[3H]-thymidine (1 mCi/mL)

-

96-well round-bottom plates

-

Cell harvester and scintillation counter

Procedure:

-